Superior Potency: ATX Inhibitor 7 Exhibits Sub-Nanomolar IC50 vs. Nanomolar Affinity of Clinical Inhibitors
In an isolated enzymatic assay, ATX inhibitor 7 demonstrates a sub-nanomolar IC50 of 0.086 nM against autotaxin . This is orders of magnitude more potent than the clinically investigated inhibitor Ziritaxestat (GLPG1690), which has a reported IC50 of 131 nM and Ki of 15 nM [1], and is also more potent than PF-8380, which has an IC50 of 2.8 nM in an isolated enzyme assay .
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.086 nM |
| Comparator Or Baseline | Ziritaxestat (GLPG1690) IC50 = 131 nM; PF-8380 IC50 = 2.8 nM |
| Quantified Difference | ATX inhibitor 7 is >1,500-fold more potent than GLPG1690 and >32-fold more potent than PF-8380 |
| Conditions | Isolated enzyme assay (ATX/ENPP2) |
Why This Matters
This dramatic difference in potency allows for lower effective concentrations in experimental systems, reducing the risk of off-target effects and enabling more reliable target engagement studies.
- [1] MedChemExpress. Ziritaxestat (GLPG1690). Product Datasheet. Available at: https://www.medchemexpress.eu/GLPG1690.html. View Source
